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Abstract
Ethoxymethanol (CAS 10171-38-7), a simple hemiacetal, is a molecule of interest due to its

structural relationship to fundamental organic compounds and its potential role as a reactive

intermediate. This technical guide provides a comprehensive overview of the core

physicochemical properties of ethoxymethanol, detailed experimental protocols for its

synthesis and purification, and an analysis of its spectroscopic characteristics. Additionally, this

document explores the current understanding of its reactivity, stability, and potential biological

implications, with a focus on providing researchers, scientists, and drug development

professionals with a foundational resource for further investigation.

Physicochemical Properties
Ethoxymethanol, also known as formaldehyde ethanol hemiacetal or methylene glycol ethyl

ether, is a simple organic molecule with the chemical formula C₃H₈O₂.[1][2] A summary of its

key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethoxymethanol
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Property Value Source

CAS Number 10171-38-7 [1][2][3]

Molecular Formula C₃H₈O₂ [1][3]

Molecular Weight 76.09 g/mol [3]

Boiling Point 101.7 °C at 760 mmHg

Density 0.928 g/cm³

Flash Point 43.3 °C

Synonyms

Formaldehyde ethanol

hemiacetal, Methylene glycol

ethyl ether, Methanol, ethoxy-

[2]

InChIKey
RRLWYLINGKISHN-

UHFFFAOYSA-N
[2]

SMILES CCOCO [2]

Synthesis and Purification
Synthesis of Ethoxymethanol
Experimental Protocol: Acid-Catalyzed Hemiacetal Formation

The synthesis of ethoxymethanol is achieved through the acid-catalyzed reaction of

formaldehyde with ethanol. This reaction represents a classic example of nucleophilic addition

to a carbonyl group.

Reactants:

Formaldehyde (typically as a 37% aqueous solution, formalin)

Ethanol (anhydrous)

Acid catalyst (e.g., sulfuric acid, hydrochloric acid, or an acidic ion-exchange resin)

Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine

a molar excess of anhydrous ethanol with a 37% aqueous solution of formaldehyde.

Cool the mixture in an ice bath.

Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric

acid) to the stirred mixture. The addition of acid should be done cautiously as the reaction

can be exothermic.

After the initial exotherm subsides, allow the reaction mixture to warm to room

temperature and stir for several hours to reach equilibrium. The progress of the reaction

can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic

resonance (NMR) spectroscopy.

The logical workflow for the synthesis is depicted in the following diagram:

Reactants

Reaction Product Mixture

Formaldehyde (aq)

Combine and CoolEthanol (anhydrous)

Acid Catalyst

Catalyst Addition Stir at Room Temp Ethoxymethanol

Click to download full resolution via product page

Diagram 1: Synthesis workflow for ethoxymethanol.

Purification of Ethoxymethanol
Purification of ethoxymethanol from the reaction mixture requires the removal of the acid

catalyst, excess ethanol, water, and any unreacted formaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b161747?utm_src=pdf-body-img
https://www.benchchem.com/product/b161747?utm_src=pdf-body
https://www.benchchem.com/product/b161747?utm_src=pdf-body
https://www.benchchem.com/product/b161747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Purification by Distillation

Neutralization: Quench the reaction by adding a weak base (e.g., sodium bicarbonate

solution) until the mixture is neutral. This step is crucial to prevent acid-catalyzed

decomposition during heating.

Extraction (Optional): The product can be extracted into a suitable organic solvent, followed

by washing with brine to remove water-soluble impurities.

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or

sodium sulfate.

Fractional Distillation: The dried liquid is then subjected to fractional distillation.

Ethoxymethanol is collected at its boiling point of 101.7 °C. The efficiency of the distillation

is critical to separate it from ethanol (boiling point ~78 °C) and any higher boiling point

byproducts. A patent for the purification of a related compound, diethoxymethane, suggests

that azeotropic distillation techniques can be effective in separating similar mixtures.[4]

Spectroscopic Analysis
While experimental spectra for ethoxymethanol are not readily available in public databases,

the expected spectroscopic features can be predicted based on its structure and comparison

with similar molecules.

¹H NMR Spectroscopy
The proton NMR spectrum of ethoxymethanol is expected to show distinct signals for the

different proton environments.

-O-CH₂-O-: A singlet or a narrow multiplet is expected for the two protons of the methylene

group situated between two oxygen atoms.

-O-CH₂-CH₃: A quartet is predicted for the methylene protons of the ethyl group, coupled to

the adjacent methyl protons.

-CH₂-CH₃: A triplet is expected for the three protons of the methyl group, coupled to the

adjacent methylene protons.
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-OH: A broad singlet is anticipated for the hydroxyl proton. The chemical shift of this peak is

highly dependent on concentration and solvent.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum should display three distinct peaks corresponding to the three

unique carbon environments in the molecule.

-O-CH₂-O-: This carbon, bonded to two oxygen atoms, is expected to have the highest

chemical shift.

-O-CH₂-CH₃: The chemical shift for this carbon will be lower than the hemiacetal carbon.

-CH₂-CH₃: The methyl carbon will have the lowest chemical shift.

Mass Spectrometry
The mass spectrum of ethoxymethanol is expected to show a molecular ion peak (M+) at m/z

= 76. Common fragmentation patterns for ethers and alcohols would likely be observed. A

computational study on the high-temperature chemistry of ethoxymethanol provides insights

into its bond dissociation energies, which can inform potential fragmentation pathways.[5]

Infrared (IR) Spectroscopy
The IR spectrum of ethoxymethanol will be characterized by the following key absorption

bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is

characteristic of the hydroxyl group.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are expected for the C-H bonds of the

alkyl groups.

C-O Stretch: Strong C-O stretching bands are anticipated in the 1000-1200 cm⁻¹ region.

Reactivity and Stability
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Ethoxymethanol, as a hemiacetal, is in equilibrium with its starting materials, formaldehyde

and ethanol, particularly in the presence of acid or base catalysts. This equilibrium is a key

aspect of its reactivity.

Decomposition: Upon heating, especially in the presence of acid or base, ethoxymethanol
can decompose back to formaldehyde and ethanol. A computational study suggests that at

high temperatures, H-atom migrations forming alcohol and formaldehyde are dominant

decomposition pathways.[5]

Oxidation: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid under

appropriate conditions.

Acetal Formation: In the presence of excess ethanol and an acid catalyst, ethoxymethanol
can react further to form diethoxymethane, a full acetal.

The following diagram illustrates the key reactivity pathways of ethoxymethanol:

Reactants/Products

Ethoxymethanol

Formaldehyde

Decomposition
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Decomposition
(Acid/Base, Heat)

Diethoxymethane

Acetal Formation
(+ Ethanol, Acid Catalyst)

Oxidation Product

OxidationFormation
(Acid Catalyst)

Formation
(Acid Catalyst)
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Diagram 2: Reactivity pathways of ethoxymethanol.

Biological Activity and Toxicology
There is a significant lack of direct toxicological and biological activity data specifically for

ethoxymethanol (CAS 10171-38-7). Much of the available literature pertains to the structurally

different compound 2-ethoxyethanol (CAS 110-80-5), which is a known reproductive and
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developmental toxicant.[6][7] It is crucial for researchers to distinguish between these two

compounds and not extrapolate the toxicity data of 2-ethoxyethanol to ethoxymethanol.

As a hemiacetal of formaldehyde, ethoxymethanol can be considered a formaldehyde-

releasing agent. Formaldehyde itself is a well-characterized toxicant and carcinogen.

Therefore, the biological effects of ethoxymethanol may be related to the in vivo release of

formaldehyde.

Given the limited specific data, a logical approach for assessing the potential biological impact

of ethoxymethanol would involve considering the toxicology of short-chain aliphatic

hemiacetals as a class and their potential to release formaldehyde.

The following diagram illustrates the potential pathway for the biological effect of

ethoxymethanol as a formaldehyde-releasing agent:

Ethoxymethanol

In Vivo Environment
(e.g., Aqueous, Enzymatic)

Formaldehyde Release

Interaction with
Biological Targets
(Proteins, DNA)

Cellular Effects
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Diagram 3: Potential biological action of ethoxymethanol.

Conclusion
Ethoxymethanol is a fundamental organic molecule with well-defined physicochemical

properties. While its synthesis is straightforward, purification requires careful control of

conditions to prevent decomposition. The lack of readily available experimental spectroscopic

and biological data highlights an area for future research. For professionals in drug

development, the potential for ethoxymethanol to act as a formaldehyde-releasing agent

warrants careful consideration in any formulation or metabolic studies. This guide serves as a

foundational document, summarizing the current knowledge and providing a framework for

further investigation into the properties and applications of ethoxymethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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